

Application Notes and Protocols for ML399 in Combination Chemotherapy

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Compound of Interest

Compound Name: ML399

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Introduction

ML399 is a potent and cell-permeable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported IC₅₀ of 90 nM.[1] This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements (MLL-r). By disrupting the menin-MLL complex, **ML399** and other menin inhibitors aim to reverse the aberrant gene expression program that drives leukemogenesis, leading to differentiation and apoptosis of leukemia cells.[2][3] Preclinical and emerging clinical data for the class of menin inhibitors suggest that their efficacy can be significantly enhanced when used in combination with standard chemotherapy agents and other targeted therapies.[4][5]

These application notes provide a comprehensive overview of the scientific rationale and practical protocols for utilizing **ML399** in combination with other chemotherapeutic agents for preclinical research. While specific data for **ML399** in combination settings is still emerging, the information presented here is based on the broader class of menin inhibitors and established methodologies for evaluating drug synergy.

Rationale for Combination Therapies

The primary goals of combining **ML399** with other anticancer agents are to:

- Achieve Synergistic Efficacy: Combining drugs with different mechanisms of action can lead to a greater-than-additive therapeutic effect.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- Overcome or Prevent Drug Resistance: Tumor cells can develop resistance to single-agent therapies. Combination approaches can target multiple oncogenic pathways, reducing the likelihood of resistance.[\[2\]](#)[\[8\]](#)
- Reduce Toxicity: By achieving synergy, the doses of individual agents may be reduced, potentially leading to a better safety profile.[\[1\]](#)

Potential Combination Partners for ML399

Based on the mechanism of menin-MLL inhibition and preclinical/clinical data from other menin inhibitors, promising combination partners for **ML399** in MLL-rearranged leukemias include:

- Standard Cytotoxic Chemotherapy: The "7+3" regimen, consisting of cytarabine (Ara-C) and an anthracycline like daunorubicin, is a standard induction therapy for acute myeloid leukemia (AML).[\[4\]](#)
- BCL-2 Inhibitors (e.g., Venetoclax): MLL-rearranged leukemias often exhibit dependence on the anti-apoptotic protein BCL-2. Combining a menin inhibitor with a BCL-2 inhibitor can simultaneously target transcriptional addiction and apoptosis evasion.[\[9\]](#)[\[10\]](#)
- FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib): FMS-like tyrosine kinase 3 (FLT3) mutations are common in AML and can co-occur with MLL rearrangements. Dual targeting of menin-MLL and FLT3 has shown strong synergistic effects.[\[5\]](#)[\[11\]](#)[\[12\]](#)
- DOT1L Inhibitors: The histone methyltransferase DOT1L is a key downstream effector of the MLL-fusion protein complex. Combined inhibition of menin-MLL and DOT1L has demonstrated enhanced anti-leukemic activity.[\[2\]](#)
- Hypomethylating Agents (e.g., Azacitidine, Decitabine): These agents are used in the treatment of AML and may sensitize leukemia cells to other targeted therapies.[\[13\]](#)

Quantitative Data Summary

The following tables summarize preclinical and clinical findings for menin inhibitors in combination with other agents. While this data is not specific to **ML399**, it provides a strong rationale and expected outcomes for similar combination studies with **ML399**.

Table 1: Preclinical Synergy of Menin Inhibitors with Other Agents

Combination Partner	Cell Lines/Model	Key Findings	Reference(s)
FLT3 Inhibitors	MLL-r, NPM1mut AML cell lines and patient-derived xenografts (PDX)	Synergistic inhibition of proliferation, enhanced apoptosis, significant reduction in leukemia burden, and prolonged survival in vivo.	[5] [11]
DOT1L Inhibitors	MLL-rearranged leukemia cell lines and primary cells	Markedly enhanced induction of differentiation and cell killing. More profound suppression of MLL-fusion protein target genes and MYC.	[2]
Venetoclax	KMT2A-rearranged pediatric AML cell lines	Synergistic reduction in cell viability and enhancement of apoptosis.	[9] [10]
Cytarabine, Daunorubicin	MLL-rearranged AML cell lines	Pyrrvinium (a compound identified in a screen for MLL-r AML) showed synergistic effects with these agents.	[14]

Table 2: Clinical Trial Outcomes for Menin Inhibitors in Combination Therapy

Combination Regimen	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR/CRh) Rate	Clinical Trial Identifier	Reference(s)
Revumenib + Azacitidine + Venetoclax	Relapsed/Refractory AML with KMT2Ar or NPM1mut	82% (in an early report)	48% (in an early report)	NCT05360160	[4]
Bleximenib + "7+3" (Daunorubicin + Cytarabine)	Newly Diagnosed AML with NPM1m or KMT2Ar	95%	81%	NCT05453903	[4]
Ziftomenib + "7+3" (Daunorubicin + Cytarabine)	Newly Diagnosed AML with KMT2Ar or NPM1m	91%	91%	NCT05735184	[4]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method

This protocol outlines the determination of the synergistic, additive, or antagonistic effects of **ML399** in combination with another chemotherapeutic agent using the Combination Index (CI) method.[\[1\]](#)[\[7\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- MLL-rearranged leukemia cell line (e.g., MOLM-13, MV4-11, THP-1)
- **ML399**
- Chemotherapeutic agent of interest (e.g., cytarabine, venetoclax)

- Complete cell culture medium
- 96-well plates
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
- Plate reader
- CompuSyn software or similar for CI calculation

Procedure:

- Single-Agent Dose-Response:
 - Determine the IC₅₀ value for **ML399** and the combination agent individually.
 - Plate cells at an appropriate density in 96-well plates.
 - Treat cells with a serial dilution of each drug alone for 72-96 hours.
 - Measure cell viability and calculate the IC₅₀ for each drug.
- Combination Drug Treatment:
 - Based on the individual IC₅₀ values, design a fixed-ratio combination experiment. For example, use a constant ratio of [**ML399**] : [Agent X] based on their IC₅₀s.
 - Prepare serial dilutions of the drug combination.
 - Treat cells in 96-well plates with the combination dilutions for 72-96 hours. Include single-agent controls and a vehicle control.
 - Measure cell viability.
- Data Analysis:
 - Enter the dose-effect data for single agents and the combination into CompuSyn software.

- The software will generate a Combination Index (CI) value for different effect levels (fractions of cells affected).
 - $CI < 1$: Synergism
 - $CI = 1$: Additive effect
 - $CI > 1$: Antagonism
- The software will also generate isobolograms for visual representation of the synergy.

Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide Staining

This protocol describes the quantification of apoptosis in leukemia cells following combination treatment using flow cytometry.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Treated and control leukemia cells
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Treatment: Treat leukemia cells with **ML399**, the combination agent, and the combination of both for a predetermined time (e.g., 48 hours). Include a vehicle-treated control.
- Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cells twice with cold PBS.

- Staining:
 - Resuspend the cells in 1X Binding Buffer provided in the kit.
 - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
 - Annexin V-negative, PI-negative: Live cells
 - Annexin V-positive, PI-negative: Early apoptotic cells
 - Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in response to combination therapy. [\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

- Treated and control leukemia cells
- Cold 70% ethanol
- PBS
- Propidium Iodide (PI) staining solution containing RNase A
- Flow cytometer

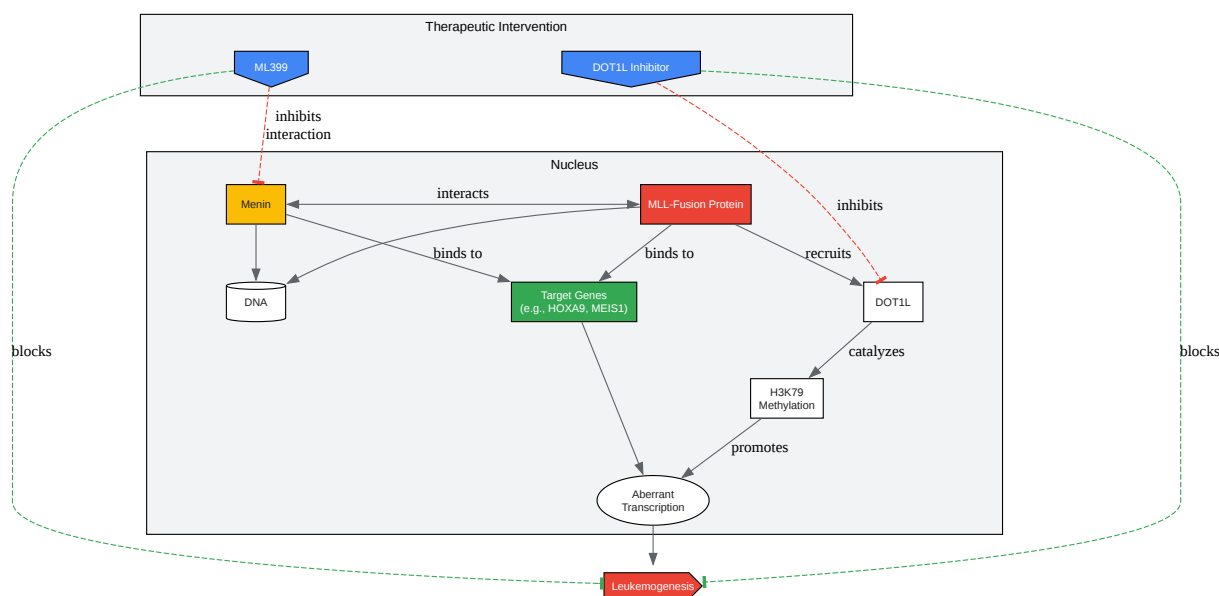
Procedure:

- Cell Treatment: Treat cells as described in the apoptosis protocol.
- Cell Harvesting and Fixation:

- Harvest cells and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
- Incubate at -20°C for at least 2 hours.
- Staining:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - Resuspend the cell pellet in PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) will be distinguished based on the fluorescence intensity of the PI.

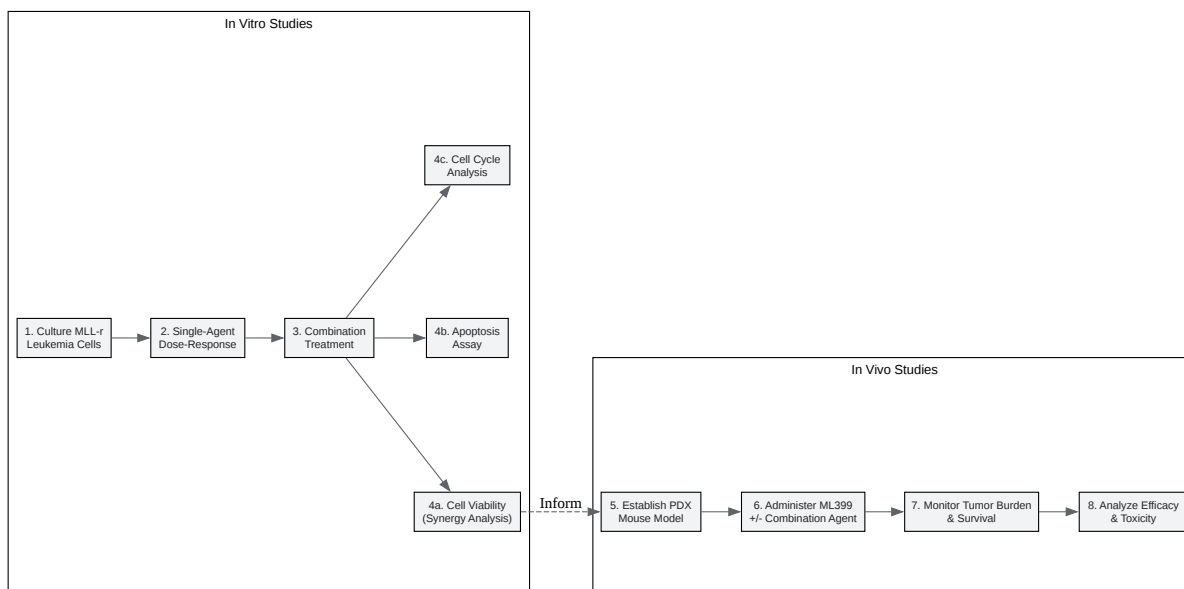
Visualizations

Signaling Pathways and Experimental Workflows



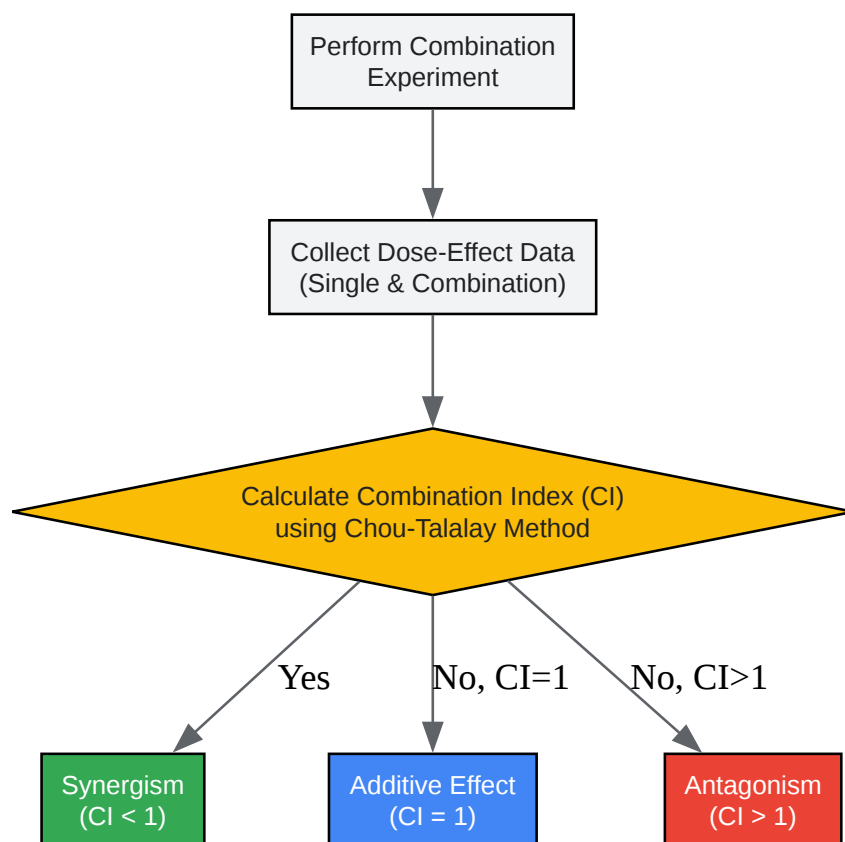
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Caption: Menin-MLL signaling pathway and points of therapeutic intervention.



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Caption: General workflow for preclinical evaluation of **ML399** combinations.



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Caption: Logical flow for determining drug synergy.

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